molecular formula C29H41NO5 B563664 [(1R)-1-[(Acetyloxy)methyl]-1-(hydroxymethyl)-3-(4-octylphenyl)propyl]-carbamic Acid Phenylmethyl Ester CAS No. 836608-90-3

[(1R)-1-[(Acetyloxy)methyl]-1-(hydroxymethyl)-3-(4-octylphenyl)propyl]-carbamic Acid Phenylmethyl Ester

Cat. No. B563664
CAS RN: 836608-90-3
M. Wt: 483.649
InChI Key: HBCMAEYSNRMDSJ-GDLZYMKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R)-1-[(Acetyloxy)methyl]-1-(hydroxymethyl)-3-(4-octylphenyl)propyl]-carbamic Acid Phenylmethyl Ester, also known as [(1R)-1-[(Acetyloxy)methyl]-1-(hydroxymethyl)-3-(4-octylphenyl)propyl]-carbamic Acid Phenylmethyl Ester, is a useful research compound. Its molecular formula is C29H41NO5 and its molecular weight is 483.649. The purity is usually 95%.
BenchChem offers high-quality [(1R)-1-[(Acetyloxy)methyl]-1-(hydroxymethyl)-3-(4-octylphenyl)propyl]-carbamic Acid Phenylmethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1R)-1-[(Acetyloxy)methyl]-1-(hydroxymethyl)-3-(4-octylphenyl)propyl]-carbamic Acid Phenylmethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

[(2R)-2-(hydroxymethyl)-4-(4-octylphenyl)-2-(phenylmethoxycarbonylamino)butyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41NO5/c1-3-4-5-6-7-9-12-25-15-17-26(18-16-25)19-20-29(22-31,23-35-24(2)32)30-28(33)34-21-27-13-10-8-11-14-27/h8,10-11,13-18,31H,3-7,9,12,19-23H2,1-2H3,(H,30,33)/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCMAEYSNRMDSJ-GDLZYMKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COC(=O)C)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC1=CC=C(C=C1)CC[C@@](CO)(COC(=O)C)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675532
Record name (2R)-2-{[(Benzyloxy)carbonyl]amino}-2-(hydroxymethyl)-4-(4-octylphenyl)butyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

836608-90-3
Record name (2R)-2-{[(Benzyloxy)carbonyl]amino}-2-(hydroxymethyl)-4-(4-octylphenyl)butyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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